

Chemical structure and physical properties of 10-deacetylbaaccatin III

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-deacetylbaaccatin III

Cat. No.: B1663907

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An In-depth Technical Guide to **10-Deacetylbaaccatin III**: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of **10-deacetylbaaccatin III** (10-DAB III), a pivotal intermediate in the semi-synthesis of the anticancer drugs paclitaxel and docetaxel. This document outlines its structural features, physicochemical characteristics, and relevant experimental methodologies.

Chemical Structure and Identification

10-Deacetylbaaccatin III is a complex diterpenoid belonging to the taxane family.^[1] It possesses a distinctive tetracyclic carbon skeleton.^[1] The structural details and identifiers are summarized below.

Identifier	Value
IUPAC Name	[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0 ^{3,10} .0 ^{4,7}]heptadec-13-en-2-yl] benzoate[2]
Molecular Formula	C ₂₉ H ₃₆ O ₁₀ [2]
Molecular Weight	544.59 g/mol [3]
CAS Number	32981-86-5[3]
SMILES	CC1=C2--INVALID-LINK--C) (C[C@@H]1O)O)OC(=O)C5=CC=CC=C5) (CO4)OC(=O)C)O)C">C@HO[2]
InChI Key	YWLXLRUDGLRYDR-ZHPRIASZSA-N[2]

Physical and Chemical Properties

10-Deacetylbaecatin III is a white to off-white crystalline solid.[3] Its key physical and chemical properties are detailed in the following tables.

General Physical Properties

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	234 °C[4]
Optical Rotation	Specific value not available in the searched literature. As a chiral molecule, it is optically active.[5]

Solubility

Solvent	Solubility
DMSO	100 mg/mL
Dimethylformamide (DMF)	~20 mg/mL
Methanol	Soluble
Water	Insoluble
Ethanol	Insoluble

Spectroscopic Data

Spectroscopic Technique	Data
UV/Vis Spectroscopy	λ_{max} : 230 nm[6]
Mass Spectrometry (LC-ESI-ITFT)	Precursor (m/z): 545.2381 [M+H] ⁺ [2]
¹ H and ¹³ C NMR	While ¹ H and ¹³ C NMR are standard characterization methods, a complete, assigned table of chemical shifts and coupling constants is not readily available in the searched literature. A representative ¹ H-NMR spectrum confirms the presence of characteristic proton signals between 0.5 and 8.5 ppm.[7]

Experimental Protocols

Isolation and Purification of 10-Deacetylbaecatin III from *Taxus* spp.

The following is a representative protocol synthesized from various reported methods for the extraction and purification of **10-deacetylbaecatin III** from the needles of *Taxus* species.

- Extraction:
 - Air-dry and pulverize the needles of *Taxus baccata*.
 - Perform reflux extraction with 80% ethanol for 5 hours. Repeat the extraction three times.

- Combine the filtrates and concentrate under vacuum to yield the crude extract.
- Liquid-Liquid Partitioning:
 - Dissolve the crude extract in a suitable solvent.
 - Perform liquid-liquid partitioning with dichloromethane to separate taxanes from more polar impurities.
- Chromatographic Purification:
 - Subject the dichloromethane fraction to silica gel column chromatography.
 - Elute with a gradient of ethyl acetate and hexane to separate different taxanes.
 - Further purify the fractions containing **10-deacetylbaccatin III** using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Crystallization:
 - Concentrate the purified fractions and induce crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure **10-deacetylbaccatin III**.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical analytical HPLC method for the quantification of **10-deacetylbaccatin III**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol and water (e.g., starting with 30:70 v/v and increasing the methanol concentration).
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 230 nm.
- Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm filter before injection.

Biological Activity and Workflows

Semisynthesis of Paclitaxel

10-Deacetylbaccatin III is the primary precursor for the semisynthesis of paclitaxel. The general workflow involves the acetylation of the C10 hydroxyl group, followed by the esterification of the C13 hydroxyl group with a protected side chain, and subsequent deprotection.

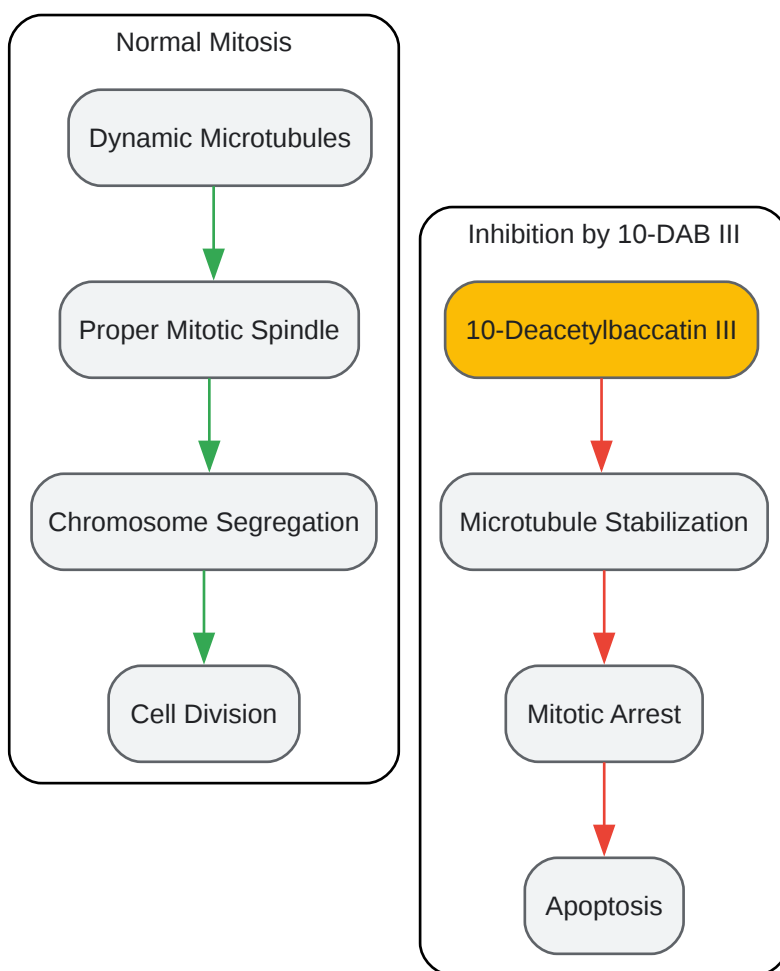


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Semisynthesis of Paclitaxel from **10-Deacetylbaccatin III**.

Inhibition of Microtubule Assembly

Like other taxanes, **10-deacetylbaccatin III** exhibits biological activity by interfering with the dynamics of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and can induce apoptosis in cancer cells.

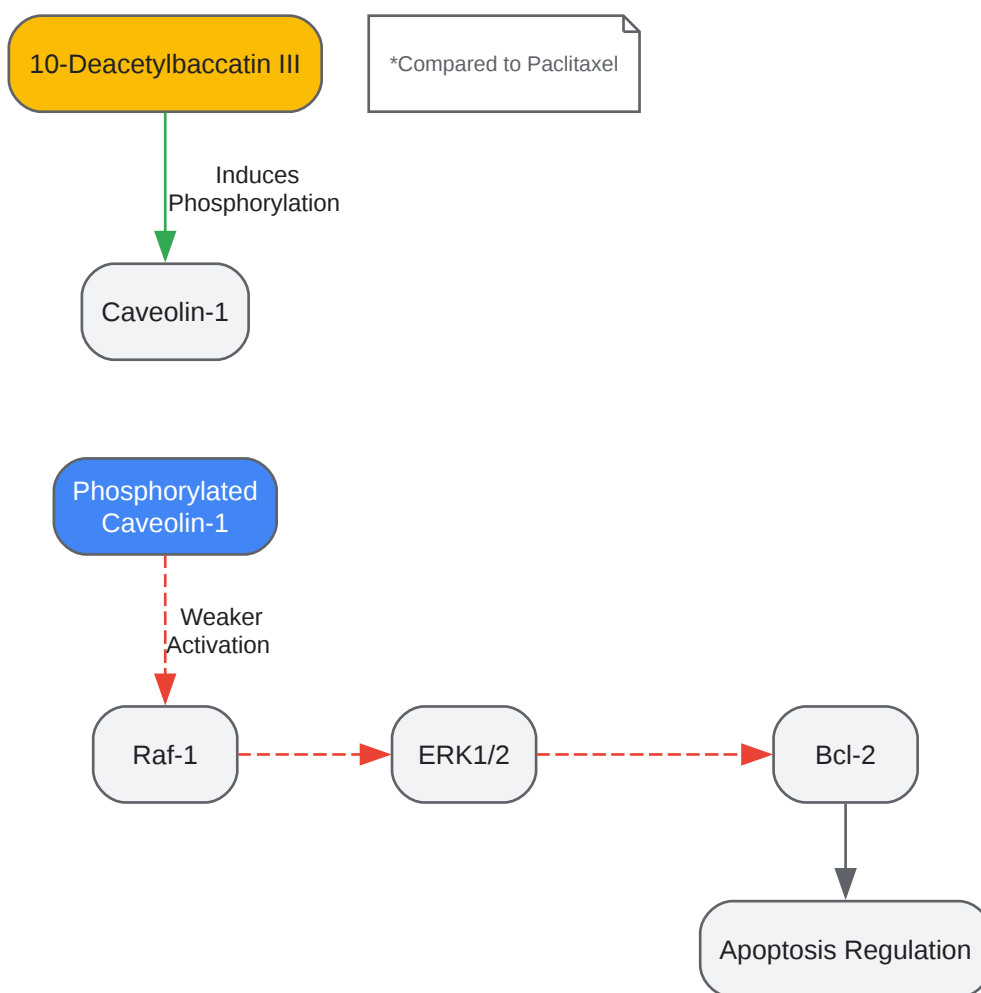


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Mechanism of Action: Microtubule Stabilization.

Caveolin-1 Signaling Pathway

Recent studies have indicated that **10-deacetylbaecatin III** can influence cellular signaling pathways. Notably, it induces sustained phosphorylation of Caveolin-1. However, its effect on downstream effectors like Raf-1 and ERK1/2 is less pronounced compared to paclitaxel.



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Influence on the Caveolin-1 Signaling Pathway.

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- To cite this document: BenchChem. [Chemical structure and physical properties of 10-deacetylbaccatin III]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663907#chemical-structure-and-physical-properties-of-10-deacetylbaccatin-iii>]

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